molecular formula C16H14N2O2 B8715954 1-(5-(Benzyloxy)-1H-indazol-1-yl)ethan-1-one

1-(5-(Benzyloxy)-1H-indazol-1-yl)ethan-1-one

Cat. No. B8715954
M. Wt: 266.29 g/mol
InChI Key: USKRVIRQSQMVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858638B2

Procedure details

1-Acetyl-5-benzyloxy-1H-indazole can be obtained in the following way: 0.8 ml of acetic anhydride is run into a solution of 500 mg of 4-benzyloxy-2-methylaniline in 3 ml of toluene and the reaction medium is heated at a temperature in the region of 90° C. for 1 hour. 0.55 ml of tert-butyl nitrite is run in dropwise into this solution at approximately 90° C. Heating is continued for 1 hour 30 minutes and then the reaction medium is cooled to a temperature in the region of 20° C. and concentrated to dryness under reduced pressure. The solid residue is taken up with 5 ml of chloroform and the organic phase is washed with 4 ml of a 5% aqueous potassium carbonate solution, dried over magnesium sulfate, filtered and concentrated by evaporation under reduced pressure. The solid thus obtained is purified by chromatography on a silica column with a dichloromethane/cyclohexane (9/1 by volume) mixture as eluent. 467 mg of 1-acetyl-5-benzyloxy-1H-indazole are thus obtained in the form of a brown powder (Rf=0.54, silica gel thin layer chromatography, eluent: cyclohexane/dichloromethane (1/9 by volume)).
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:4]C(=O)C)(=O)[CH3:2].[CH2:8]([O:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[C:18]([CH3:23])[CH:17]=1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[N:24](OC(C)(C)C)=O>C1(C)C=CC=CC=1>[C:1]([N:20]1[C:19]2[C:18](=[CH:17][C:16]([O:15][CH2:8][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)=[CH:22][CH:21]=2)[CH:23]=[N:24]1)(=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(N)C=C1)C
Step Three
Name
Quantity
0.55 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at approximately 90° C
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is cooled to a temperature in the region of 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
WASH
Type
WASH
Details
the organic phase is washed with 4 ml of a 5% aqueous potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column with a dichloromethane/cyclohexane (9/1 by volume) mixture as eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)N1N=CC2=CC(=CC=C12)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 467 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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